4-(3-Methylbutoxy)-2-nitroaniline

Description

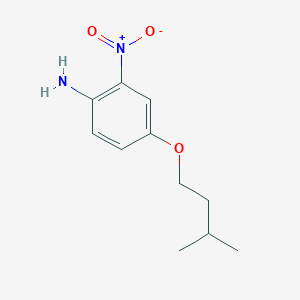

4-(3-Methylbutoxy)-2-nitroaniline is a nitroaromatic compound featuring a branched alkoxy group (3-methylbutoxy) at the para position relative to the nitro (-NO₂) and amino (-NH₂) groups on the benzene ring. Alkoxy-substituted nitroanilines are typically synthesized via nucleophilic aromatic substitution or coupling reactions, with substituents influencing electronic, steric, and solubility characteristics .

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

4-(3-methylbutoxy)-2-nitroaniline |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)5-6-16-9-3-4-10(12)11(7-9)13(14)15/h3-4,7-8H,5-6,12H2,1-2H3 |

InChI Key |

VVUQHSNLHLMFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC(=C(C=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(3-Methylbutoxy)-2-nitroaniline : The 3-methylbutoxy group is electron-donating, increasing electron density at the nitro group. This may slow reduction rates compared to electron-withdrawing substituents (e.g., methylsulfonyl) .

- 4-Methylsulfonyl-2-nitroaniline (CAS 21731-56-6): The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing nitro group reactivity. This compound exhibits faster catalytic reduction to amines, as seen in studies using AgNi@ZnO catalysts .

Solubility and Melting Points

- Branched Alkoxy Groups : The 3-methylbutoxy chain likely improves solubility in organic solvents (e.g., THF, hexane) due to increased hydrophobicity, as observed in 4-(2-hexyl-1-decyloxy)-2-nitroaniline .

- Piperazine Derivatives : 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline (CAS 1702260-52-3) has a polar piperazine group, enhancing water solubility and bioavailability for pharmaceutical applications .

Reactivity in Catalytic Reduction

Nitroanilines are commonly reduced to diamines, a reaction critical in dye and pharmaceutical synthesis. Substituents significantly impact reaction kinetics:

- 2-Nitroaniline: Reduced to o-phenylenediamine in 30 seconds using AgNi@ZnO catalysts, with a peak at 381 nm disappearing rapidly .

- 4-Methylsulfonyl-2-nitroaniline : Faster reduction due to electron-withdrawing effects, whereas this compound may exhibit slower kinetics .

Anticancer Activity

- Piperazine Derivatives : 5-{2-[4-(2-Nitrophenyl)piperazin-1-yl]ethyl}-1,3-dihydro-2H-benzimidazole-2-thiones show anticancer activity, suggesting that bulky substituents like 3-methylbutoxy could modulate interactions with biological targets .

- Methoxyphenyl Analogs : 4-(4′-Methoxyphenyl)-2-nitroaniline (5m) is synthesized via Suzuki coupling, a method adaptable to alkoxy-substituted derivatives for drug discovery .

Electro-Optic Properties

- 2-Methyl-4-nitroaniline (MNA): Exhibits a large electro-optic effect due to its non-centrosymmetric crystal structure. The 3-methylbutoxy group in the target compound may disrupt crystallinity, reducing such effects compared to MNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.